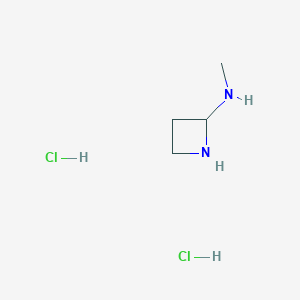
2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile
Vue d'ensemble
Description
2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile, also known as 2-MFTB, is an organic compound that has been studied extensively due to its potential applications in the fields of organic chemistry and materials science. 2-MFTB is a colorless liquid with a melting point of -30.3 °C and a boiling point of 147.3 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2-MFTB has a wide range of applications, including as an intermediate in organic synthesis, as a reagent for the synthesis of polymers and polymers-based materials, and as an additive for lubricants and greases.
Applications De Recherche Scientifique
Agrochemical Industry
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile: and its derivatives are extensively used in the agrochemical industry. The trifluoromethyl group is a common moiety in pesticides due to its ability to enhance the biological activity of compounds. This compound can serve as an intermediate in the synthesis of novel pesticides that offer improved efficacy and reduced environmental impact .
Pharmaceutical Development
In pharmaceutical research, this compound’s derivatives are valuable for creating new drugs. The trifluoromethyl group can significantly alter a molecule’s metabolic stability and bioavailability, making it a key structural motif in active pharmaceutical ingredients .
Material Science
The electron-withdrawing effect of the trifluoromethyl group can influence the electronic properties of materials. This compound could be used to synthesize polymers with specific characteristics, such as increased transparency or altered electrical conductivity .
Synthesis of Liquid Crystals
Due to its rigid and planar structure, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can be utilized in the synthesis of liquid crystals. These materials are crucial for display technologies, including LCD screens for various electronic devices.
Veterinary Medicine
Similar to its applications in human medicine, this compound’s derivatives can be used to develop veterinary drugs. The incorporation of the trifluoromethyl group can lead to veterinary products with enhanced therapeutic properties .
Hypolipidemic Agent Research
Derivatives of this compound have been tested as hypolipidemic agents in animal species. They have shown potential in reducing serum cholesterol and triglyceride levels, which could be beneficial in therapies for hyperlipidemia .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules for various chemical studies, including the development of new synthetic methodologies .
Fluorine Chemistry
The compound is significant in the field of fluorine chemistry, where the introduction of fluorine atoms into organic molecules is a key area of research. The unique properties of fluorine-containing compounds make them valuable for a wide range of applications, from medicinal chemistry to materials science .
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
Similar compounds are known to interact with their targets, causing changes in the target’s function . The specific changes depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models , suggesting potential therapeutic benefits for hyperlipidemia.
Propriétés
IUPAC Name |
3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRUIEVESWEEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



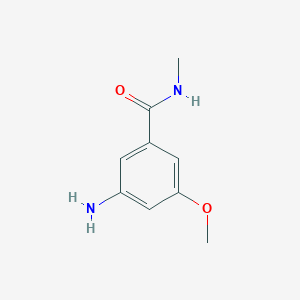
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

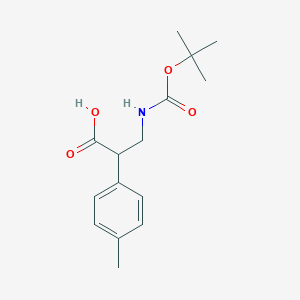
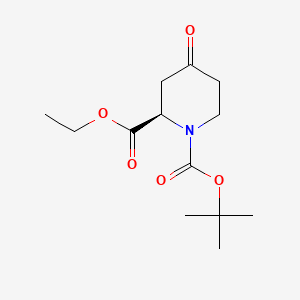

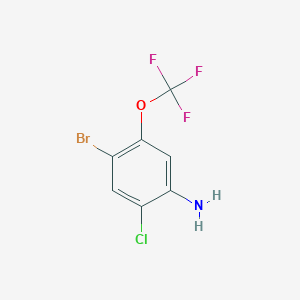
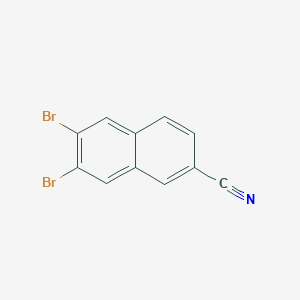

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)
